Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[bicyclo[2.2.2]octane-2,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8-4-2-7(1)5-9(8)6-10-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNAEQZTVHAHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC23CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704046 | |
| Record name | Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57289-81-3 | |
| Record name | Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Spiro Bicyclo 2.2.2 Octane 2,2 Oxirane and Analogs
Classical and Modern Approaches to the Spiro[bicyclo[2.2.2]octane] Skeleton
The synthesis of spiro[bicyclo[2.2.2]octane-2,2'-oxirane] begins with the construction of the foundational bicyclo[2.2.2]octane skeleton. This rigid, bridged ring system has been the subject of extensive synthetic exploration, with a variety of strategies developed for its assembly.
Strategies for Bicyclo[2.2.2]octane Scaffold Construction
The construction of the bicyclo[2.2.2]octane core is a pivotal step in the synthesis of the target spiro-oxirane. Key methodologies include cycloaddition reactions and tandem processes that efficiently build the bridged bicyclic framework.
The Diels-Alder reaction stands as one of the most powerful and widely employed methods for constructing the bicyclo[2.2.2]octane skeleton. nih.govresearchgate.netrsc.orgresearchgate.netarkat-usa.org This [4+2] cycloaddition, involving a conjugated diene and a dienophile, allows for the direct formation of the six-membered ring that defines the bicyclic system. Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully applied. For instance, a nature-inspired intramolecular [4+2] cycloaddition has been utilized to rapidly construct the sterically congested bicyclo[2.2.2]octane core of natural products. nih.gov The reaction of a 1,3-cyclohexadiene (B119728) derivative with a suitable dienophile is a common intermolecular approach. rsc.org The regioselectivity and stereoselectivity of the Diels-Alder reaction are often predictable and can be influenced by the electronic nature and steric properties of the diene and dienophile, as well as by the use of Lewis acid catalysts.
Another significant strategy for the formation of the bicyclo[2.2.2]octane scaffold is through tandem Michael addition reactions . thieme-connect.comnih.govacs.org This approach typically involves the reaction of a cyclic enone with a Michael donor, followed by an intramolecular cyclization. For example, the reaction of a cyclohexenone with a polymer-bound acrylate (B77674) can initiate a tandem Michael addition sequence, leading to the formation of the bicyclic system. thieme-connect.com A variation of this, termed a bridged Robinson annulation, involves a tandem intermolecular Michael addition followed by an intramolecular aldol (B89426) process to yield bicyclo[2.2.2]oct-5-en-2-ones. ucla.edu
| Strategy | Key Transformation | Advantages | Typical Starting Materials |
|---|---|---|---|
| Diels-Alder Reaction | [4+2] Cycloaddition | High atom economy, stereospecificity, predictability. | 1,3-Cyclohexadienes, various dienophiles. |
| Tandem Michael Addition | Sequential Michael additions and/or aldol condensation. | One-pot synthesis, access to highly functionalized systems. | Cyclohexenones, Michael donors (e.g., malonates, acrylates). |
Introduction of the Oxirane Moiety in Spiro-Fused Systems
With the bicyclo[2.2.2]octane skeleton in hand, the next critical step is the introduction of the oxirane ring at the C2 position to form the spirocyclic junction. The most prevalent method for this transformation is the Johnson-Corey-Chaykovsky reaction . wikipedia.orgorganic-chemistry.orgthieme-connect.demdpi.com This reaction involves the treatment of a ketone, in this case, a bicyclo[2.2.2]octan-2-one derivative, with a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide.
The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the bicyclo[2.2.2]octan-2-one. The resulting betaine (B1666868) intermediate then undergoes an intramolecular nucleophilic substitution, with the sulfonium (B1226848) group acting as a good leaving group, to form the three-membered oxirane ring. wikipedia.org The choice of sulfur ylide can influence the stereochemical outcome of the reaction, which is a crucial consideration in the synthesis of complex molecules. For instance, dimethylsulfoxonium methylide often provides a different stereoselectivity compared to dimethylsulfonium methylide in reactions with α,β-unsaturated ketones. mdpi.com
Stereoselective Synthesis of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] Derivatives
The creation of the spirocenter in spiro[bicyclo[2.2.2]octane-2,2'-oxirane] introduces a point of significant stereochemical complexity. Controlling the absolute and relative stereochemistry at this junction is paramount for applications in areas such as asymmetric catalysis and drug design.
Control of Spirocenter Stereochemistry
The stereochemistry of the spiro-oxirane is dictated by the trajectory of the nucleophilic attack of the sulfur ylide on the carbonyl face of the bicyclo[2.2.2]octan-2-one. The rigid, bridged structure of the bicyclic ketone can exert significant steric hindrance, leading to a preferential attack from the less hindered face. This inherent facial bias can often lead to high diastereoselectivity in the formation of the spiro-oxirane. thieme-connect.de
In substrates where such inherent stereocontrol is not sufficient, the use of chiral auxiliaries on the bicyclo[2.2.2]octane framework can be employed to direct the approach of the incoming nucleophile, thereby controlling the stereochemistry of the newly formed spirocenter. Furthermore, kinetic resolution of a racemic bicyclo[2.2.2]octan-2-one derivative can provide access to enantiomerically enriched starting materials for the epoxidation step.
Enantioselective Approaches in Spiro-Bicyclic Oxirane Synthesis
The development of enantioselective methods for the synthesis of spiro-bicyclic oxiranes is a key area of research. A powerful strategy for achieving high enantioselectivity is the use of chiral sulfur ylides in the Johnson-Corey-Chaykovsky reaction. nih.govoulu.fioulu.fi These ylides are generated from chiral sulfides, which can be derived from the chiral pool or synthesized asymmetrically. The chirality of the sulfur ylide transfers to the product, resulting in the formation of one enantiomer of the spiro-oxirane in excess.
The design of the chiral sulfide (B99878) is critical for achieving high levels of enantiomeric excess (ee). Factors such as the steric bulk and the conformational rigidity of the chiral ligand on the sulfur atom play a crucial role in the stereochemical outcome of the reaction. oulu.fi A variety of chiral sulfides have been developed and successfully applied in the asymmetric epoxidation of aldehydes and ketones, providing a viable pathway to enantiomerically enriched spiro[bicyclo[2.2.2]octane-2,2'-oxirane] and its analogs. nih.gov
| Chiral Sulfide Source | Key Feature | Achieved Outcome | Reference |
|---|---|---|---|
| (+)-Isothiocineole | Inexpensive and readily available chiral sulfide. | High enantioselectivity (er 96:4) and diastereoselectivity (dr 90:10) in the synthesis of a key diaryl epoxide intermediate for Bedaquiline. | nih.gov |
| Camphoric acid-derived sulfonium ylides | Non-C2 symmetric ligands. | Enantioselectivities up to 96% for benzylidene transfer. | oulu.fi |
| Thiazolidine ligands | Derived from L-valine, L-tert-leucine, D-penicillamine, and L-cysteine. | Varying enantioselectivities in the formation of trans-stilbene (B89595) oxide, highlighting the importance of ring rigidity. | oulu.fi |
Emerging Synthetic Techniques and Catalysis in Spiro-Bicyclic Oxirane Formation
While classical methods remain robust, the field of organic synthesis is continually evolving, with new techniques and catalytic systems offering milder reaction conditions, improved selectivity, and broader substrate scope.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. In the context of spiro-bicyclic oxirane formation, organocatalytic methods for the asymmetric epoxidation of cyclic ketones are of high relevance. Chiral ketones and iminium salts have been developed as catalysts for the epoxidation of olefins, and these principles can be extended to the epoxidation of enones derived from the bicyclo[2.2.2]octane skeleton. acs.org Furthermore, synergistic asymmetric organocatalysis, combining chiral secondary and tertiary amines, has been shown to provide access to bicyclo[2.2.2]octan-2-ones with high enantiomeric excess, which are key precursors for the target spiro-oxiranes. rsc.orgresearchgate.net
Photocatalysis and electrocatalysis represent cutting-edge approaches that utilize light or electrical energy to drive chemical transformations. While specific applications to the synthesis of spiro[bicyclo[2.2.2]octane-2,2'-oxirane] are still emerging, photoredox-catalyzed protocols for radical group transfer reactions and other transformations on bicyclic systems demonstrate the potential of these techniques. researchgate.net The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a route to spirocyclic oxetanes from cyclic ketones, which are structurally related to the target oxiranes. rsc.org
The development of novel transition-metal-catalyzed reactions also holds promise for new synthetic routes. While the Corey-Chaykovsky reaction is typically not catalytic in the sulfide, research into catalytic asymmetric versions continues. Transition metal catalysts are also known to mediate a wide range of transformations that could be adapted for the synthesis of spiro-bicyclic systems.
Domino and Cascade Reactions for Spirocyclic Oxirane Construction
Domino and cascade reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. unimi.it These processes are highly efficient and atom-economical, often leading to a significant increase in molecular complexity from simple starting materials. unimi.it The application of domino reactions to the synthesis of spirocyclic compounds, including those with a bicyclo[2.2.2]octane core, has been an area of active research.
One notable example of a domino reaction for the construction of a spiro-bicyclic system involves a tri(n-butyl)phosphine-promoted reaction. beilstein-journals.org In this approach, a formal [4+2] cycloaddition reaction between isatylidene malononitrile (B47326) and a bis-chalcone leads to the formation of functionalized spiro[cyclohexane-1,3'-indolines]. beilstein-journals.org The proposed mechanism begins with the nucleophilic addition of the phosphine (B1218219) to the bis-chalcone, generating a zwitterionic intermediate. beilstein-journals.org This intermediate then undergoes a Michael addition with the isatylidene malononitrile, followed by an intramolecular addition and subsequent elimination of the phosphine catalyst to yield the spirocyclic product. beilstein-journals.org While this example does not directly yield the spiro[bicyclo[2.2.2]octane-2,2'-oxirane] scaffold, it demonstrates the potential of domino reactions to construct complex spirocycles.
Another relevant domino strategy is the Michael/Michael reaction for the synthesis of bicyclo[2.2.2]octane derivatives possessing a quaternary bridgehead carbon. researchgate.net This reaction is mediated by a diphenylprolinol silyl (B83357) ether organocatalyst and proceeds with excellent diastereoselectivity. researchgate.net Such methodologies that enable the construction of the core bicyclo[2.2.2]octane ring system are crucial first steps in the potential synthesis of the target spiro-oxirane.
| Domino Reaction Type | Starting Materials | Catalyst/Promoter | Product | Key Features |
| Phosphine-promoted formal [4+2] cycloaddition | Isatylidene malononitrile, bis-chalcone | tri(n-butyl)phosphine | Spiro[cyclohexane-1,3'-indoline] | High efficiency in constructing spirocycles. beilstein-journals.org |
| Organocatalyzed domino Michael/Michael reaction | α,β-unsaturated aldehyde, cyclohex-2-en-1-one derivative | Diphenylprolinol silyl ether | Bicyclo[2.2.2]octane derivative | Excellent diastereoselectivity, formation of a quaternary bridgehead carbon. researchgate.net |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the products compared to conventional heating methods. researchgate.net The application of microwave irradiation has been particularly beneficial in the synthesis of complex heterocyclic and carbocyclic systems.
A notable application of microwave technology in the synthesis of related bicyclic structures is the one-pot synthesis of bicyclo[2.2.2]oct-5-en-2-ones. ucla.edu In this procedure, a ketone is reacted with a cyclic enone in the presence of a strong acid under microwave irradiation. For instance, the reaction of cyclohexanone (B45756) with cyclohex-2-enone in dichloromethane (B109758) at 40°C in a microwave reactor produces the corresponding tricyclic enone in a significantly reduced reaction time. ucla.edu This method provides a rapid and efficient entry to the bicyclo[2.2.2]octane core structure.
Further showcasing the utility of this technology, an efficient and environmentally friendly microwave-assisted transformation of fused succinic anhydrides into N-aminosuccinimide derivatives of bicyclo[2.2.2]octene has been reported. mdpi.com This reaction proceeds in water, highlighting the potential for greener synthetic protocols. mdpi.com
| Reaction | Starting Materials | Conditions | Product | Advantages of Microwave Synthesis |
| One-pot synthesis of bicyclo[2.2.2]oct-5-en-2-ones | Ketone, Cyclic enone | Triflic acid, Dichloromethane, Microwave irradiation | Bicyclo[2.2.2]oct-5-en-2-one derivative | Rapid reaction times, one-pot operation. ucla.edu |
| Synthesis of N-aminosuccinimide derivatives | Fused bicyclo[2.2.2]octene succinic anhydride, Hydrazine derivative | Water, Microwave irradiation | N-aminosuccinimide derivative of bicyclo[2.2.2]octene | Green solvent (water), enhanced reaction rate. mdpi.com |
Metal-Catalyzed and Organocatalytic Methodologies
Both metal-catalyzed and organocatalytic methods have revolutionized asymmetric synthesis, providing powerful tools for the enantioselective construction of complex molecules. These approaches are highly relevant to the synthesis of chiral spirocycles such as spiro[bicyclo[2.2.2]octane-2,2'-oxirane].
In the realm of organocatalysis, the asymmetric synthesis of bicyclo[2.2.2]octan-2-ones has been achieved through a synergistic effect between chiral secondary and tertiary amines. rsc.org For example, the use of a cinchona alkaloid in combination with a chiral secondary amine can afford the bicyclo[2.2.2]octan-2-one product with high enantiomeric excess and diastereoselectivity. rsc.orgamazonaws.com Furthermore, organocatalytic domino reactions, such as the Michael/Michael reaction mediated by diphenylprolinol silyl ether, have been successfully employed to construct bicyclo[2.2.2]octane derivatives with a high degree of stereocontrol. researchgate.net The asymmetric organocatalytic epoxidation of alkenes is a well-established method for producing optically active epoxides, which could be a key step in the synthesis of the target molecule. nih.gov
Transition metal catalysis also offers a versatile platform for the synthesis of bicyclo[2.2.2]octane derivatives. A patented process describes the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane. google.com This intermediate can then be further functionalized. While specific details on the catalyst were not provided in the abstract, this approach highlights the potential of transition metal catalysis in constructing the core bicyclic system.
| Methodology | Catalyst Type | Example Catalyst/System | Target Transformation | Key Advantages |
| Organocatalysis | Synergistic amines | Cinchona alkaloid and chiral secondary amine | Asymmetric synthesis of bicyclo[2.2.2]octan-2-ones | High enantioselectivity and diastereoselectivity. rsc.orgamazonaws.com |
| Prolinol derivatives | Diphenylprolinol silyl ether | Domino Michael/Michael reaction for bicyclo[2.2.2]octane derivatives | Excellent stereocontrol. researchgate.net | |
| Metal Catalysis | Transition metal | Not specified in abstract | Oxidation of 1,4-dimethylene cyclohexane | Formation of an oxo-substituted bicyclo[2.2.2]octane. google.com |
Reactivity and Mechanistic Investigations of the Spiro Bicyclo 2.2.2 Octane 2,2 Oxirane System
Epoxide Ring-Opening Reactions and Transformations
The reactivity of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is largely dominated by the high ring strain of the three-membered oxirane ring, making it susceptible to cleavage by both electrophilic and nucleophilic agents.
Acid-Catalyzed Ring Opening Mechanisms
Under acidic conditions, the epoxide oxygen of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is protonated, forming a highly reactive oxonium ion. This activation facilitates the cleavage of a carbon-oxygen bond, leading to the formation of a carbocationic intermediate. The stability and fate of this carbocation are heavily influenced by the rigid structure of the bicyclo[2.2.2]octane system. The mechanism can proceed via SN1-like or SN2-like pathways, depending on the reaction conditions and the nucleophile present. beilstein-journals.orgscience.gov
In an SN1-like mechanism, the C-O bond cleaves to form a tertiary carbocation at the spiro center. This intermediate can then be attacked by a nucleophile from either face, although the steric hindrance of the bicyclic framework often directs the approach of the nucleophile. In an SN2-like pathway, the nucleophile attacks one of the epoxide carbons concurrently with the protonation of the epoxide oxygen, leading to an inversion of stereochemistry at the site of attack. The regioselectivity of the attack is dictated by both steric and electronic factors, with a preference for the formation of the more stable carbocationic intermediate. beilstein-journals.org
Table 1: Mechanistic Pathways in Acid-Catalyzed Ring Opening
| Mechanistic Step | Description | Key Intermediates |
|---|---|---|
| Protonation | The epoxide oxygen acts as a Lewis base, accepting a proton from an acid catalyst. | Oxonium ion |
| C-O Bond Cleavage | The protonated epoxide ring opens to relieve ring strain, forming a carbocation. | Tertiary carbocation at the spiro center |
| Nucleophilic Attack | A nucleophile attacks the carbocation, leading to the final ring-opened product. | Diol, ether, or other functionalized bicyclo[2.2.2]octane derivatives |
Nucleophilic Ring Opening and Derivatization
The epoxide ring of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is also susceptible to direct attack by various nucleophiles, even in the absence of an acid catalyst. smolecule.comcymitquimica.com This reaction is a cornerstone for the derivatization of the bicyclo[2.2.2]octane scaffold. The reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the oxirane ring, leading to simultaneous C-O bond cleavage.
The regioselectivity of nucleophilic attack is primarily governed by steric hindrance. The attack generally occurs at the less substituted carbon of the epoxide. However, in the case of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane], both epoxide carbons are secondary, but one is a spiro center. The rigid bicyclo[2.2.2]octane framework can sterically shield one side of the epoxide, directing the nucleophilic attack to the more accessible carbon atom. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce diverse functionalities onto the bicyclo[2.2.2]octane core. rsc.org
Rearrangement Reactions Involving the Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] Core
The inherent strain in both the oxirane ring and the bicyclic system makes Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] prone to various molecular rearrangements, often leading to structurally complex products.
Transannular Rearrangements
In the presence of certain acid catalysts, the carbocationic intermediate formed during epoxide ring-opening can undergo transannular rearrangements. uni-wuerzburg.de These rearrangements involve the migration of a bond from the bicyclo[2.2.2]octane framework to the electron-deficient spiro center. This process can lead to ring expansion or the formation of alternative bicyclic or tricyclic systems. For instance, the migration of a C-C bond from the bicyclo[2.2.2]octane skeleton can result in the formation of a bicyclo[3.2.1]octane system. However, it has been noted in some electrophilic addition reactions to related spiro-epoxide bicyclo[2.2.2]octenes that no products resulting from transannular ring expansion were detected. researchgate.net
Semipinacol Rearrangements and Spiro-Oxindole Formation
A particularly significant rearrangement involving a spiro-epoxide on a bicyclic core is the semipinacol rearrangement, which is a key step in the biosynthesis of many complex natural products. umich.edu This reaction is prominently observed in the formation of the spiro-oxindole moiety found in several fungal indole (B1671886) alkaloids that feature a bicyclo[2.2.2]diazaoctane core. nih.govsdu.edu.cn
In this biosynthetic context, a flavin-dependent monooxygenase catalyzes the epoxidation of an indole precursor, followed by a controlled semipinacol rearrangement. nih.govsdu.edu.cn This rearrangement involves the opening of the epoxide ring to form a carbocation, which then triggers the migration of an adjacent aryl group (part of the indole system) to the carbocationic center. This concerted process results in the formation of the characteristic spiro-oxindole structure. researchgate.net Enzymes can exert remarkable control over this reaction, leading to the formation of specific stereoisomers. researchgate.net
Table 2: Key Steps in Semipinacol Rearrangement for Spiro-Oxindole Formation
| Step | Process | Enzyme Involvement | Resulting Structure |
|---|---|---|---|
| Epoxidation | Formation of an indole-2,3-epoxide on the bicyclic precursor. | Flavin-dependent monooxygenase (FMO) nih.gov | Spiro-epoxide intermediate |
| Ring Opening | Controlled collapse of the epoxide ring. | FMO or spontaneous nih.govresearchgate.net | Carbocationic intermediate |
| Aryl Migration | 1,2-shift of the indole aromatic ring. | Enzyme-controlled researchgate.net | Spiro-oxindole core |
Reactivity Profiles of the Bicyclo[2.2.2]octane Framework within Spiro Systems
The bicyclo[2.2.2]octane unit is a rigid, sterically demanding framework that significantly influences the reactivity of the attached spiro-oxirane ring. niscpr.res.in Its rigid, cage-like structure imparts conformational stability and restricts the possible trajectories for incoming reagents. This steric hindrance can dictate the facial selectivity of reactions, such as electrophilic additions or nucleophilic attacks on the epoxide. researchgate.net
Furthermore, the strain within the bicyclic system can influence the stability of reactive intermediates formed during reactions. For example, the formation of a carbocation at the spiro-center is influenced by the geometry and strain of the bicyclo[2.2.2]octane skeleton. The framework's ability to stabilize or destabilize such intermediates plays a crucial role in determining the reaction pathways and the distribution of products. The development of synthetic methods to access spirocycles containing the bicyclo[2.2.2]octane system is an active area of research, driven by the unique structural and chemical properties these molecules possess. niscpr.res.inresearchgate.net
Electrophilic and Radical Reactions on the Bicyclic Scaffold
The rigid bicyclo[2.2.2]octane framework of spiro[bicyclo[2.2.2]octane-2,2'-oxirane] significantly influences the stereochemical and regiochemical outcomes of reactions on the bicyclic system. While the oxirane ring itself is a primary site for nucleophilic attack, electrophilic and radical reactions can be directed towards the bicyclic scaffold, particularly if unsaturation is present.
Research into the electrophilic addition to related unsaturated systems, such as spiro[bicyclo[2.2.2]oct-5-ene-2,2'-oxirane], provides valuable insights. The addition of 2-nitrobenzenesulfenyl chloride to (1RS,2RS,4RS)-spiro[bicyclo[2.2.2]oct-5-ene-2,2'-oxirane] demonstrates a preference for exo attack, with a 7:2 selectivity ratio. capes.gov.br This facial selectivity is dictated by the stereochemistry of the spiro-epoxide ring. In this case, the endo-epoxide directs the electrophile to the exo face of the double bond. capes.gov.br Interestingly, these reactions proceed without the involvement of the spiro-epoxide moiety in transannular ring expansions, highlighting the stability of the oxirane ring under these specific electrophilic conditions. capes.gov.br
While specific studies on radical reactions involving spiro[bicyclo[2.2.2]octane-2,2'-oxirane] are not extensively documented in the literature, the general principles of radical chemistry on bicyclo[2.2.2]octane systems can be inferred. Bridgehead positions of the bicyclo[2.2.2]octane system are known to be susceptible to radical formation. However, the generation of a bridgehead carbocation is energetically unfavorable in this rigid system. iastate.edu Free radical reactions, in contrast, can proceed at the bridgehead positions without undue difficulty, provided there is no significant steric hindrance. nasa.gov It is plausible that radical abstraction of a hydrogen atom from the bicyclic scaffold could occur, leading to a bicyclo[2.2.2]octyl radical intermediate. The subsequent reactions of this intermediate would be influenced by the steric bulk and electronic nature of the spiro-oxirane group.
Table 1: Regioselectivity in the Electrophilic Addition of 2-Nitrobenzenesulfenyl Chloride to Spiro[bicyclo[2.2.2]oct-5-ene-2,2'-oxirane] Isomers
| Substrate (Isomer) | Electrophilic Attack | Product Ratio (exo:endo) | Reference |
| (1RS,2SR,4RS)-spiro[bicyclo[2.2.2]oct-5-ene-2,2'-oxirane] (exo-epoxide) | Preferential endo attack | 1:6 | capes.gov.br |
| (1RS,2RS,4RS)-spiro[bicyclo[2.2.2]oct-5-ene-2,2'-oxirane] (endo-epoxide) | Preferential exo attack | 7:2 | capes.gov.br |
Influence of Bridgehead Positions on Reactivity
The bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane system play a crucial role in modulating the reactivity of the entire molecule, including the spiro-oxirane ring. Substituents at these positions can exert significant electronic and steric effects that are transmitted through the rigid carbon framework.
The bicyclo[2.2.2]octane cage is a well-established model for studying through-bond transmission of substituent effects. acs.org The electronic influence of a substituent at the C4 position can affect the stability of intermediates formed at other positions, including the spiro center at C2. For instance, the acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids shows a linear relationship with the inductive effects of the substituents. researchgate.net This indicates an efficient transmission of electronic effects across the bicyclic system.
In the context of spiro[bicyclo[2.2.2]octane-2,2'-oxirane], a substituent at a bridgehead position could influence the reactivity of the oxirane ring. An electron-withdrawing group at C4 would decrease the electron density throughout the scaffold, potentially making the oxygen atom of the oxirane less Lewis basic and thus less susceptible to protonation or coordination with Lewis acids, which are often the first steps in acid-catalyzed ring-opening reactions. Conversely, an electron-donating group at the same position would be expected to enhance the nucleophilicity of the oxirane oxygen.
The stability of carbocationic intermediates is also highly dependent on the substitution pattern of the bicyclic system. While a bridgehead carbocation in the bicyclo[2.2.2]octane system is highly strained and energetically unfavorable, the development of positive charge at other positions during a reaction, such as during the ring-opening of the epoxide, would be influenced by bridgehead substituents. iastate.edu The rigid structure of the bicyclo[2.2.2]octane system enforces specific geometric arrangements, and the ability of the framework to stabilize or destabilize charged intermediates through inductive effects is a key factor in determining reaction pathways and rates. kyoto-u.ac.jp
Table 2: Predicted Influence of Bridgehead Substituents on the Reactivity of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]
| Substituent at C4 | Predicted Effect on Oxirane Ring | Rationale |
| Electron-Withdrawing Group (e.g., -NO₂) | Decreased reactivity towards electrophiles/Lewis acids | Reduction of electron density on the oxirane oxygen through inductive effects. |
| Electron-Donating Group (e.g., -OCH₃) | Increased reactivity towards electrophiles/Lewis acids | Enhancement of electron density on the oxirane oxygen through inductive effects. |
| Bulky Group (e.g., -C(CH₃)₃) | Steric hindrance to approaching reagents | May influence the regioselectivity of nucleophilic attack on the oxirane by sterically blocking one of the electrophilic carbon atoms. |
Conformational Analysis and Structural Characterization of Spiro Bicyclo 2.2.2 Octane 2,2 Oxirane
Experimental Techniques for Conformational Elucidation
The determination of the precise three-dimensional arrangement of atoms in Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] relies on a combination of experimental techniques, primarily X-ray crystallography and various spectroscopic methods.
X-ray Crystallography Studies of Bicyclo[2.2.2]octane Derivatives
X-ray crystallography stands as the definitive method for determining the solid-state structure of molecules. While a specific crystal structure for Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is not widely reported in publicly available literature, extensive crystallographic studies on other bicyclo[2.2.2]octane derivatives provide a robust model for its core structure. publish.csiro.au These studies consistently show that the bicyclo[2.2.2]octane skeleton adopts a highly symmetric, rigid cage-like structure. The bridgehead carbons impose a significant constraint on the molecule, forcing the three six-membered rings into boat-like conformations.
In a study of dihydroxy derivatives of a complex molecule incorporating the bicyclo[2.2.2]octane skeleton, X-ray diffraction methods were crucial in determining the stereochemistry. publish.csiro.au For steroidal bicyclo[2.2.2]octane rotors, single-crystal X-ray diffraction analysis revealed a disordered bicyclo[2.2.2]octane rotator. nih.gov The structural features of heteroatom-substituted silabicyclo[2.2.2]octanes have also been determined by X-ray crystallography. acs.org These examples underscore the power of X-ray crystallography in unambiguously defining the geometry of such bridged systems.
A hypothetical X-ray crystallographic analysis of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] would be expected to confirm the D3h symmetry of the bicyclo[2.2.2]octane core, with slight distortions induced by the spiro-fused oxirane ring. Key parameters that would be determined with high precision include bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry in the crystalline state.
Spectroscopic Methods for Conformational Assignment
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, are invaluable for probing the conformational properties of molecules in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. In the case of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane], the characteristic absorption bands of the C-O and C-C bonds of the oxirane ring would be expected in the fingerprint region of the IR spectrum. The vibrational spectra of 1,4-diazabicyclo[2.2.2]octane have been studied in detail, providing a reference for the skeletal modes of the bicyclic framework. researchgate.net
Theoretical Models of Conformational Behavior
Computational chemistry provides a powerful complement to experimental studies, allowing for the exploration of molecular conformations and the quantification of strain energies.
Conformational Flexibility and Strain in Bicyclo[2.2.2]octane Systems
The bicyclo[2.2.2]octane framework is characterized by its limited conformational flexibility. Unlike cyclohexane (B81311), which can readily interconvert between chair and boat conformations, the bicyclo[2.2.2]octane system is locked into a rigid structure. This rigidity is a consequence of the three bridges of equal length, which create a balance between angle strain and torsional strain.
Computational studies have quantified the strain energy associated with the bicyclic framework. swarthmore.edu The primary sources of strain in bicyclo[2.2.2]octane are torsional strain, arising from eclipsed or nearly eclipsed C-C bonds along the bridges, and angle strain at the bridgehead carbons. Despite this inherent strain, the molecule is relatively stable due to its symmetric and compact structure. Some studies have suggested that the bicyclo[2.2.2]octane system can undergo a slight twisting motion to relieve some of the torsional strain, leading to a structure with D3 symmetry rather than the fully eclipsed D3h symmetry. cdnsciencepub.com However, the energy barrier for this twisting is thought to be very low. gatech.edu
| Type of Strain | Description | Contribution in Bicyclo[2.2.2]octane |
| Angle Strain | Deviation of bond angles from ideal values (e.g., 109.5° for sp³ carbons). | Present at the bridgehead carbons due to the constrained geometry. |
| Torsional Strain | Eclipsing interactions between adjacent C-H and C-C bonds. | Significant due to the eclipsed arrangement of the ethano bridges. |
| Steric Strain | Repulsive interactions between non-bonded atoms in close proximity. | Generally low in the parent hydrocarbon but can be introduced by substituents. |
Influence of the Spiro-Fused Oxirane on Molecular Geometry
The fusion of an oxirane ring in a spirocyclic manner to the bicyclo[2.2.2]octane framework at the C2 position introduces several key structural perturbations. The three-membered oxirane ring is inherently strained due to its acute C-C-O and C-O-C bond angles. This high degree of local strain can influence the geometry of the adjacent six-membered ring of the bicyclic system.
Computational Chemistry and in Silico Studies of Spiro Bicyclo 2.2.2 Octane 2,2 Oxirane
Molecular Modeling and Force Field Applications
Molecular modeling techniques that rely on classical mechanics, known as force fields, are instrumental in exploring the conformational landscapes and intermolecular interactions of complex molecules.
The conformational analysis of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is largely dictated by the rigid bicyclo[2.2.2]octane (BCO) core. This bridged bicyclic system possesses very little flexibility compared to monocyclic or fused ring systems. libretexts.org The primary goal of a conformational search for this molecule is to identify the lowest energy arrangements of the atoms, which correspond to the most stable three-dimensional structures.
| Method | Principle | Application to Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] |
|---|---|---|
| Molecular Mechanics (e.g., MM2, MMFF) | Uses classical physics and parameterized force fields to calculate potential energy. | Efficiently calculates the geometry and relative strain energies of conformers, identifying the most stable, rigid structure. escholarship.org |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time based on force fields. | Explores the accessible conformational space at a given temperature, confirming the rigidity of the BCO framework. rsc.org |
| Energy Minimization (Geometry Optimization) | An algorithmic process to find the coordinates corresponding to a minimum on the potential energy surface. | Refines the 3D structure of the molecule to its nearest low-energy state. escholarship.org |
The rigid and well-defined three-dimensional structure of the spiro[bicyclo[2.2.2]octane] scaffold makes it an attractive core for the design of molecules intended to interact with biological receptors. Molecular modeling is crucial in this process, allowing researchers to design compounds that mimic the shape and pharmacophoric features of biologically active molecules.
A notable application is the design of paclitaxel (B517696) mimetics. lu.se Molecular modeling was used to identify the spiro-bicyclo[2.2.2]octane skeleton as a suitable rigid substitute for the complex core of paclitaxel, a potent anti-cancer agent. lu.selu.se By decorating this rigid scaffold with functional groups that are important for paclitaxel's activity, researchers aimed to create simpler molecules with similar biological function. lu.senih.gov Computer simulations help in assessing the structural resemblance between the designed mimetic and the natural product in its bioactive conformation. lu.se
This strategy extends to other biological targets. Rigid spirocyclic scaffolds have been designed to mimic the bioactive conformation of natural products that bind to the ribosomal A-site, with the goal of developing new antibiotics. researchgate.net Furthermore, bicyclo[2.2.2]octane derivatives have been investigated as potential inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase and as mimics of protein secondary structures to disrupt protein-protein interactions, such as that between nuclear hormone receptors (NR) and steroid receptor coactivators (SRC). nih.govnih.gov In these studies, computational docking and interaction modeling are used to predict the binding affinity and orientation of the designed ligands within the receptor's active site.
| Target Application | Role of the Spiro-Bicyclic Scaffold | Computational Approach |
|---|---|---|
| Paclitaxel Mimetics | Serves as a rigid core to mimic the diterpenoid structure of paclitaxel. lu.selu.se | 3D structural analysis and energy minimization to compare the mimetic with paclitaxel's known low-energy conformations. lu.se |
| Ribosomal A-Site Binders | Provides a rigid scaffold locked in a predicted "bioactive" conformation to target the ribosome. researchgate.net | Design and conformational analysis to ensure the scaffold mimics interactions of natural products. researchgate.net |
| Enzyme Inhibitors (e.g., 11β-HSD1) | Acts as a core structure for developing selective enzyme inhibitors. nih.gov | Docking studies to predict binding modes and affinities in the enzyme's active site. |
| Protein-Protein Interaction Inhibitors | Used as a structural mimic of key amino acid residues (e.g., leucines) in a protein's binding motif. nih.gov | Alignment studies to replicate the spatial orientation of side chains in a protein's alpha-helix. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of molecules, including the mechanisms of chemical reactions.
DFT is a powerful method for elucidating the step-by-step pathways of chemical reactions. For systems involving the spiro[bicyclo[2.2.2]octane-2,2'-oxirane] core, DFT can be used to study reactions such as the formation of the bicyclic skeleton or the ring-opening of the epoxide.
For instance, DFT calculations have been used to investigate the intramolecular Diels-Alder reactions that can form the bicyclo[2.2.2]octane system, revealing that electronic factors, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can influence reaction feasibility and regioselectivity. nih.gov DFT has also been employed to confirm that steric effects govern the facial selectivity in Diels-Alder reactions of related spiro[bicyclo[2.2.2]octane] derivatives. researchgate.net
The reactivity of the oxirane ring is another key area of study. The ring-opening of epoxides can proceed through different pathways, and DFT is used to model these mechanisms. researchgate.net For Spiro[bicyclo[2.2.2]octane-2,2'-oxirane], this would involve modeling the nucleophilic attack at either of the two epoxide carbons under acidic or basic conditions. Such studies can predict the regioselectivity and stereoselectivity of the ring-opening reaction by analyzing the electronic properties and steric accessibility of the epoxide carbons.
A central aspect of studying reaction mechanisms is the characterization of transition states—the highest energy point along a reaction coordinate. Quantum chemical calculations are essential for locating the geometry of these transient structures and calculating their energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.
For reactions involving the oxirane moiety, such as nucleophilic ring-opening or rearrangement, DFT calculations can map the entire potential energy surface. researchgate.net Studies on other epoxides have shown that the activation energy for processes like ring expansion can be accurately calculated, providing a quantitative measure of reaction feasibility. acs.org For example, the activation barrier for the acid-catalyzed ring-opening of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] by a nucleophile can be calculated for attack at each of the two non-equivalent epoxide carbons. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the major product of the reaction. Similar calculations have been performed on analogous bicyclic systems to elucidate biosynthetic pathways by comparing the Gibbs energies of activation for different possible steps. researchgate.net
| Reaction Type | Molecular System | Calculated Activation Energy (Ea) |
|---|---|---|
| Epoxide Ring Expansion to Oxetane | Unsubstituted Epoxide | 13–17 kcal/mol acs.org |
| Intramolecular Cyclization | β-ketoester with oxirane ring | >4.0 kcal/mol (energetically unfavorable) researchgate.net |
| Semipinacol Rearrangement | Bicyclo[2.2.2]diazaoctane intermediate | ~16-22 kcal/mol researchgate.net |
Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds and interpreting experimental data.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations provide a predicted NMR spectrum that can be compared with experimental results to aid in structure elucidation and conformational assignment.
Vibrational Spectroscopy: The calculation of vibrational frequencies allows for the prediction of Infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration within the molecule, helping to assign the peaks observed in experimental spectra to specific functional groups and motions.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. This method can also be used to predict chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation (OR), which are crucial for determining the absolute configuration of chiral molecules. csic.es
For Spiro[bicyclo[2.2.2]octane-2,2'-oxirane], these predictive methods can be used to generate theoretical spectra that serve as a benchmark for experimental characterization.
| Spectroscopic Property | Computational Method | Predicted Data |
|---|---|---|
| NMR Chemical Shifts | DFT with GIAO/CSGT methods | 1H and 13C chemical shifts and coupling constants. |
| IR and Raman Frequencies | DFT Frequency Calculation | Vibrational frequencies and intensities. |
| UV-Vis Absorption | Time-Dependent DFT (TD-DFT) | Electronic transition energies (λmax) and oscillator strengths. |
| Optical Rotation | Time-Dependent DFT (TD-DFT) | Specific rotation [α]D for chiral molecules. csic.es |
Applications and Synthetic Utility of Spiro Bicyclo 2.2.2 Octane 2,2 Oxirane in Advanced Organic Synthesis
Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] as a Strategic Building Block
The inherent strain of the oxirane ring coupled with the rigid bicyclic system makes Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] a reactive and stereochemically defined intermediate for the synthesis of more elaborate structures.
Construction of Complex Polycyclic and Spirocyclic Architectures
While the primary documented application of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] and its derivatives has been in the context of molecular mimetics, the reactive epoxide functionality serves as a key gateway for constructing more complex ring systems. The ring-opening of the oxirane by various nucleophiles can introduce new functional groups and stereocenters, paving the way for subsequent cyclization reactions to form novel polycyclic and spirocyclic frameworks. For instance, a methodology for the synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives has been described, which involves key steps like Claisen rearrangement and ring-closing metathesis. researchgate.net Although this specific example doesn't start from the oxirane, it highlights the utility of the bicyclo[2.2.2]octane core in building complex spirocycles. The epoxide of the title compound provides a direct entry point for such transformations.
Intermediate in the Synthesis of Natural Products and Analogs
The bicyclo[2.2.2]octane core is a structural motif present in several complex natural products. A nature-inspired intramolecular Diels-Alder reaction has been utilized to construct the sterically congested bicyclo[2.2.2]octane core of andibenin B, a C25 meroterpenoid with a dense array of stereogenic centers. nih.gov This highlights the importance of this bicyclic system in natural product synthesis. While a direct total synthesis of a natural product using Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] as an intermediate is not prominently documented outside of paclitaxel (B517696) analog research, its potential as a starting material for such endeavors is significant. The spiro-epoxide can be envisioned as a precursor to key intermediates in the synthesis of natural products containing a functionalized bicyclo[2.2.2]octane core.
Development of Molecular Mimetics and Bioisosteres
The rigid nature of the bicyclo[2.2.2]octane scaffold makes it an excellent template for mimicking the spatial arrangement of functional groups in bioactive conformations of larger, more flexible molecules. This has been a particularly fruitful area of research for derivatives of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane].
Spiro-Bicyclo[2.2.2]octane Derivatives as Paclitaxel Mimetics
One of the most significant applications of the spiro-bicyclo[2.2.2]octane framework has been in the design and synthesis of mimetics of the potent anticancer drug, Paclitaxel (Taxol®). lu.se Paclitaxel's complex structure and poor water solubility have driven research into simpler, synthetically accessible analogs that retain its biological activity. lu.sersc.org Molecular modeling identified the spiro-bicyclo[2.2.2]octane skeleton as a suitable, rigid substitute for the complex core of paclitaxel. lu.se
The strategy involves decorating this rigid scaffold with the key functional groups responsible for paclitaxel's interaction with tubulin. lu.se A series of spiro-bicyclic compounds designed to be paclitaxel mimetics have been synthesized and evaluated for their toxicity in human breast cancer cell lines. rsc.org While some of these mimetics demonstrated toxicity, their activity was generally lower than that of paclitaxel itself. rsc.orglu.se
| Compound Type | Synthetic Strategy Highlights | Biological Evaluation |
| Spiro-bicyclo[2.2.2]octane Paclitaxel Mimetics | Double Michael addition, ring-closing metathesis | Evaluated in human breast-derived cell lines; showed some toxicity but less than paclitaxel. rsc.orglu.se |
| Formylated spiro-bicyclic alcohol | Computer-modeled as a mimetic with a truncated side chain | Microtubule stabilization was not observed. nih.gov |
Design Principles for Mimicking Bioactive Scaffolds
The use of the bicyclo[2.2.2]octane scaffold as a bioisostere extends beyond mimicking paclitaxel. Its rigid, three-dimensional structure makes it an attractive replacement for more flexible or planar moieties, such as phenyl rings, in drug design. researchgate.netnih.gov This replacement can lead to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, without compromising biological activity. nih.govresearchgate.net
The design principles for using this scaffold to mimic bioactive structures are rooted in its ability to:
Provide a rigid framework: This locks the appended functional groups in a defined spatial orientation, which can mimic the bioactive conformation of a natural ligand or drug.
Increase three-dimensionality: Moving away from flat aromatic rings to saturated, three-dimensional structures is a current trend in medicinal chemistry to improve drug-like properties. researchgate.net
Serve as a versatile synthetic platform: The bicyclo[2.2.2]octane core can be functionalized at various positions, allowing for the systematic exploration of structure-activity relationships.
For example, the bicyclo[2.2.2]octane framework has been investigated as a potential core scaffold for the development of non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease. nih.gov
Precursors to Therapeutically Relevant Compounds
The synthetic accessibility and versatile reactivity of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] and its derivatives make them valuable precursors to a range of compounds with potential therapeutic applications. The development of paclitaxel mimetics is a prime example of this, aiming to create new anticancer agents with improved properties. lu.se Although the mimetics synthesized to date have not surpassed the efficacy of paclitaxel, this line of research has produced novel bicyclic motifs that could be utilized as scaffolds for other biological targets. rsc.org
Furthermore, related spiro-bicyclic systems have shown promise in other therapeutic areas. For instance, (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analog of acetylcholine (B1216132), has been identified as a highly selective full agonist at the α7 nicotinic acetylcholine receptor, a target relevant for cognitive disorders. nih.gov While this is a different heterocyclic system, it underscores the potential of the spiro-bicyclo[2.2.2]octane framework in generating neurologically active compounds. The derivatives of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] hold similar potential for exploration in various disease areas where a rigid presentation of pharmacophoric features is required.
Synthesis of Cevimeline (B1668456) and Related Cholinergic Agents
The spiro-oxirane scaffold, specifically Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], serves as a crucial intermediate in the synthesis of cevimeline. innospk.comscbt.comguidechem.com Cevimeline is a cholinergic agent used for treating dry mouth, particularly in individuals with Sjögren's syndrome, by stimulating salivary gland secretion. innospk.com The unique spirocyclic structure of the oxirane is instrumental in facilitating the key chemical transformations required to form the final drug molecule. innospk.com
The synthesis of cevimeline begins with quinuclidin-3-one. portico.org This starting material is reacted with trimethylsulfoxonium (B8643921) iodide and sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO) to generate the spiro-epoxide intermediate, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]. portico.org This epoxide is then subjected to a ring-opening reaction using hydrogen sulfide (B99878) (H₂S) in an aqueous sodium hydroxide (B78521) (NaOH) solution. This step yields 3-hydroxy-3-(sulfanylmethyl)quinuclidine. portico.org
The subsequent and final key step is the cyclization of this intermediate with acetaldehyde. This reaction, catalyzed by a Lewis acid such as boron trifluoride etherate, produces a mixture of two diastereomeric spiro-racemates: the (±)-trans and the (±)-cis isomers. portico.org The (±)-cis isomer is cevimeline. The mixture is then separated, often by fractional recrystallization, to isolate the desired cis-isomer, which is subsequently converted to its hydrochloride salt. portico.org
| Step | Reactants | Key Reagents | Product |
| 1 | Quinuclidin-3-one | Trimethylsulfoxonium iodide, NaH, DMSO | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] |
| 2 | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | H₂S, NaOH/H₂O | 3-hydroxy-3-(sulfanylmethyl)quinuclidine |
| 3 | 3-hydroxy-3-(sulfanylmethyl)quinuclidine | Acetaldehyde, Boron trifluoride etherate | (±)-cis- and (±)-trans-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] |
| 4 | Mixture of isomers | Recrystallization / Chromatography | (±)-cis-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] (Cevimeline) |
Exploration of Spiro-Bicyclic Oxiranes in Drug Discovery Platforms
Spirocyclic motifs are increasingly valued in medicinal chemistry and drug discovery. nih.gov Their inherent three-dimensional nature, characterized by a high fraction of sp³-hybridized carbons, offers a significant advantage over traditional flat aromatic scaffolds. nih.gov This structural rigidity and complexity allow for a more precise spatial arrangement of functional groups, which can lead to improved pharmacological properties such as potency, selectivity, and favorable physicochemical and pharmacokinetic profiles. dndi.orgnih.gov The inclusion of spirocyclic systems in drug candidates is a growing trend aimed at overcoming challenges frequently encountered in drug discovery. dndi.orgnih.gov
The spiro[bicyclo[2.2.2]octane] framework, in particular, has been identified as a suitable rigid scaffold for designing mimetics of complex natural products. lu.se In one notable example, molecular modeling identified this skeleton as a viable substitute for the complex core of paclitaxel, a widely used anti-cancer agent. lu.se This led to the design and synthesis of novel spiro-bicyclo[2.2.2]octane derivatives intended as paclitaxel mimetics. lu.sersc.org Although the synthesized compounds were less active than paclitaxel itself, some demonstrated toxicity in breast cancer cell lines, validating the scaffold's potential in oncology drug discovery. lu.sersc.org
The exploration extends to strained spiro heterocycles, which are investigated as potential non-classical bioisosteres. rsc.org The unique structural characteristics of these compounds can impart beneficial properties, such as enhanced metabolic stability. rsc.org The development of synthetic protocols for various spiro-heterocycles, including those containing oxirane rings, is crucial for their incorporation into drug discovery programs and for generating novel chemical entities for screening. rsc.org
| Scaffold/Platform | Therapeutic Area | Rationale |
| Spiro[bicyclo[2.2.2]octane] derivatives | Oncology (Anti-cancer) | Designed as rigid scaffolds to mimic the core structure of paclitaxel. lu.sersc.org |
| Strained Spiro-Heterocycles (e.g., oxiranes) | General Drug Discovery | Utilized as three-dimensional bioisosteres to improve physicochemical properties like metabolic stability. rsc.org |
| General Spirocycles | General Drug Discovery | Introduction of sp³-rich, rigid 3D structures to enhance potency, selectivity, and pharmacokinetic profiles. dndi.orgnih.gov |
Derivatization and Functionalization for Diversified Libraries
The chemical reactivity of the oxirane (epoxide) ring within the Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] structure makes it a versatile handle for derivatization and the creation of diversified chemical libraries. The inherent strain of the three-membered oxirane ring allows it to undergo various ring-opening reactions with a wide range of nucleophiles. This reactivity is a cornerstone for generating a multitude of structurally distinct molecules from a single spiro-bicyclic precursor.
Methodologies for synthesizing novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives have been developed, employing key steps like Claisen rearrangement and ring-closing metathesis. researchgate.net Such strategies enable the construction of the core scaffold, which can then be further functionalized. The epoxide group, in particular, can be opened by nucleophiles such as amines, thiols, alcohols, and carbanions, leading to the introduction of diverse functional groups and the construction of more complex molecular architectures.
The synthesis of diversely functionalized bicyclo[3.3.1]nonanes, a related bicyclic system, often involves multi-step sequences including aldol (B89426) condensations and Michael additions to build the core structure, which is then elaborated. nih.gov Similarly, the spiro-oxirane can act as a key intermediate that, after a nucleophilic ring-opening, provides a functionalized bicyclo[2.2.2]octane core ready for further synthetic transformations. This approach is fundamental to creating libraries of related compounds where specific properties can be systematically varied to explore structure-activity relationships (SAR) in the context of drug discovery. The use of one-pot, multi-component reactions is another efficient strategy for generating libraries of complex spiro-compounds, such as spirooxindoles, from simpler starting materials. mdpi.com
| Reaction Type | Purpose | Potential Outcome |
| Nucleophilic Ring-Opening | Introduce functional diversity | Synthesis of amino alcohols, thioalcohols, ethers, etc., by reacting the oxirane with various nucleophiles. |
| Ring-Closing Metathesis (RCM) | Scaffold construction | Formation of the core bicyclic system prior to or after functionalization. researchgate.net |
| Multi-Component Reactions (MCRs) | Library synthesis efficiency | One-pot synthesis of complex, functionalized spiro-compounds for high-throughput screening. mdpi.com |
| Further Functionalization | Elaboration of derivatives | Modification of the newly introduced functional groups to build complexity and fine-tune properties. |
Future Perspectives and Emerging Research Avenues
Novel Synthetic Methodologies for Accessing Structurally Diverse Analogs
Future research will likely focus on the development of more efficient and versatile methods for the synthesis of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] and its derivatives. Key areas of exploration include the refinement of existing strategies and the introduction of novel catalytic systems to enhance stereocontrol and functional group tolerance.
Methodologies such as the Claisen rearrangement and ring-closing metathesis (RCM) have already proven effective in the synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives. researchgate.netlu.se These approaches offer a robust foundation for creating a library of structurally diverse analogs. Future work may involve the use of advanced catalysts to improve the efficiency and selectivity of these reactions, allowing for the introduction of a wider range of substituents on both the bicyclic and oxirane moieties.
The synthesis of spiro-bicyclo[2.2.2]octane derivatives as paclitaxel (B517696) mimetics highlights the potential for creating analogs with specific biological activities. rsc.org This area of research is expected to expand, with a focus on designing and synthesizing derivatives that can serve as probes for biological systems or as potential therapeutic agents. The development of modular synthetic routes will be crucial for systematically modifying the core structure and evaluating the structure-activity relationships of the resulting analogs.
Advanced Mechanistic Insights into Complex Rearrangements
A deeper understanding of the rearrangement reactions of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is a key area for future investigation. The strained oxirane ring, coupled with the rigid bicyclic framework, can lead to complex and potentially novel chemical transformations under various conditions.
Acid-catalyzed rearrangements of oxiranes derived from the bicyclo[2.2.2]octane system are of particular interest. uni-wuerzburg.de Future studies will likely employ a combination of experimental techniques and computational modeling to elucidate the intricate mechanistic pathways of these reactions. researchgate.net Understanding the factors that govern the regioselectivity and stereoselectivity of the ring-opening and subsequent rearrangements will enable the targeted synthesis of complex molecular architectures.
Computational studies will play a pivotal role in predicting the outcomes of these rearrangements and in designing experiments to probe the underlying mechanisms. researchgate.net For instance, density functional theory (DFT) calculations can provide valuable insights into the transition states and intermediates involved in the epoxide ring-opening process, both under acidic and basic conditions. nih.gov Furthermore, exploring the photochemical rearrangements of this spiro-epoxide could unveil novel reaction pathways and lead to the discovery of unprecedented molecular scaffolds.
Exploration of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] in Materials Science
The rigid and three-dimensional structure of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] makes it an intriguing building block for the development of advanced materials with unique properties. solubilityofthings.com Future research is expected to explore its potential applications in polymer chemistry and materials science.
One promising avenue is the use of this spiro-epoxide as a monomer in ring-opening polymerization reactions. The polymerization of bicyclic and spiro compounds can lead to polymers with tailored microstructures and properties. researchgate.net The incorporation of the rigid bicyclo[2.2.2]octane unit into a polymer backbone could enhance its thermal stability, mechanical strength, and glass transition temperature.
Furthermore, the application of spiro compounds, such as spiroorthocarbonates, in epoxy resins to mitigate volume shrinkage during curing is a well-established concept. tandfonline.comresearchgate.netpatsnap.com Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] could potentially serve a similar role, acting as a co-monomer or an additive in epoxy formulations to produce low-shrinkage, high-performance materials for applications in coatings, adhesives, and composites. frontiersin.orggoogle.com The unique stereochemistry of the spiro-epoxide could also be exploited to create polymers with specific chiral properties.
Integration with Flow Chemistry and Sustainable Synthesis Practices
The principles of green chemistry and the adoption of advanced manufacturing technologies like flow chemistry are becoming increasingly important in modern organic synthesis. colab.ws Future research on Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] will likely embrace these practices to develop more sustainable and efficient synthetic processes.
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. spirochem.com The continuous flow synthesis of epoxides has been successfully demonstrated, and similar methodologies could be adapted for the production of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]. beilstein-journals.orgvapourtec.comresearchgate.netnih.gov This approach could lead to higher yields, reduced reaction times, and a smaller environmental footprint. The development of flow-based processes for the synthesis of spirocyclic compounds is an active area of research and holds significant promise for the future production of this and related molecules. syrris.comresearchgate.netacs.orgresearchgate.net
In addition to flow chemistry, the exploration of greener reaction conditions, such as the use of environmentally benign solvents and catalysts, will be a key focus. nih.gov For example, enzymatic or biocatalytic methods for epoxidation and ring-opening reactions could offer highly selective and sustainable alternatives to traditional chemical methods. mdpi.com The integration of these sustainable practices will be crucial for the environmentally responsible development and application of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] and its derivatives.
Q & A
Q. What computational methods are effective for predicting the reactivity of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] in photochemical reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
